molecular formula C20H19F3N6O B2355477 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide CAS No. 1351651-40-5

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Katalognummer: B2355477
CAS-Nummer: 1351651-40-5
Molekulargewicht: 416.408
InChI-Schlüssel: NKCULXCVRHQCBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Imidazole ring : A five-membered heterocyclic structure that plays a critical role in biological interactions.
  • Pyrimidine ring : Another heterocyclic component contributing to the compound's reactivity and binding properties.
  • Piperidine moiety : A six-membered nitrogen-containing ring that enhances the compound's pharmacological profile.

The molecular formula of the compound is C18H19N7OC_{18}H_{19}N_7O with a molecular weight of approximately 349.398 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of imidazole and pyrimidine intermediates, followed by coupling reactions under controlled conditions to yield the final product. Common reagents and conditions include:

  • Catalysts to enhance reaction efficiency.
  • Specific solvents to ensure high purity and yield.
  • Temperature and pressure control to optimize reaction outcomes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound has been shown to induce apoptosis through:

  • Morphological changes in treated cells.
  • Enhanced activity of caspase enzymes, which are crucial for programmed cell death .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.0Induces apoptosis via caspase activation
HepG212.5Microtubule destabilization

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have reported effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzymatic Inhibition : The imidazole and pyrimidine rings facilitate binding to enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways critical for tumor growth and survival .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study demonstrated significant tumor reduction in treated animals compared to controls, supporting the hypothesis that this compound could be developed into an effective anticancer therapy .

Eigenschaften

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-20(22,23)15-2-1-3-16(10-15)27-19(30)14-4-7-28(8-5-14)17-11-18(26-12-25-17)29-9-6-24-13-29/h1-3,6,9-14H,4-5,7-8H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCULXCVRHQCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.